N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine
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Overview
Description
N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound characterized by its unique structure, which includes a dithiepan ring, a pyridine ring, and a tetrahydroindazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine typically involves multi-step organic reactions. The key steps include:
Formation of the dithiepan ring: This can be achieved through the cyclization of appropriate thiol precursors under acidic or basic conditions.
Construction of the pyridine ring: Pyridine derivatives can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Assembly of the tetrahydroindazole moiety: This involves the cyclization of hydrazine derivatives with ketones or aldehydes.
Coupling reactions: The final step involves coupling the dithiepan, pyridine, and tetrahydroindazole fragments using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
Oxidation: The dithiepan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and indazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or modulating receptor function.
Altering signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dithiepan-6-yl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- 2-[4-(1,4-dithiepan-6-yl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
Uniqueness
N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S2/c1-2-7-18-17(6-1)21-16-5-3-4-15(14(16)10-19-21)20-13-11-22-8-9-23-12-13/h1-2,6-7,10,13,15,20H,3-5,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYZUUDPALOAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NC4CSCCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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